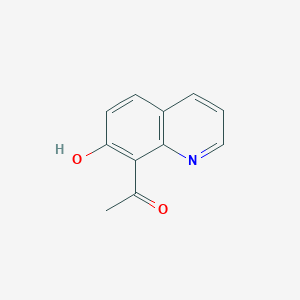![molecular formula C6H8F6O2 B11755590 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane can be synthesized through the reaction of formaldehyde (CAS number 50-00-0) with 2,2,2-trifluoroethanol (CAS number 75-89-8) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, reaction monitoring, and product isolation to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common due to its stability.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Scientific Research Applications
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares similar fluorinated characteristics and is used in similar applications.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is unique due to its specific molecular structure, which imparts high thermal stability and low reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Properties
Molecular Formula |
C6H8F6O2 |
|---|---|
Molecular Weight |
226.12 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane |
InChI |
InChI=1S/C6H8F6O2/c7-5(8,9)3-13-1-2-14-4-6(10,11)12/h1-4H2 |
InChI Key |
KURIPTHAZOPONO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

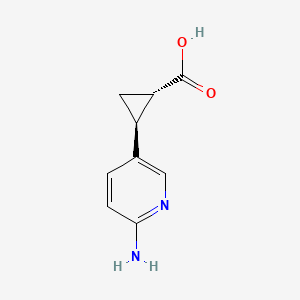
![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)
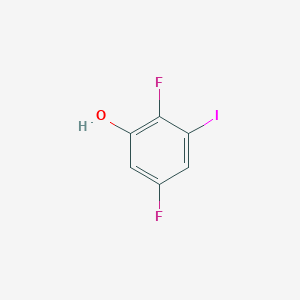
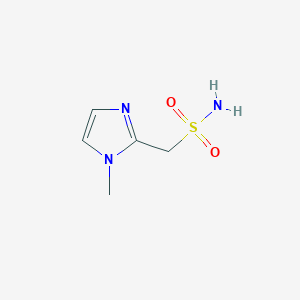
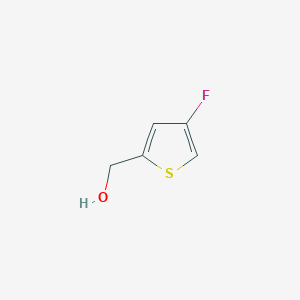
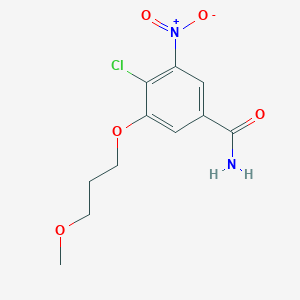
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
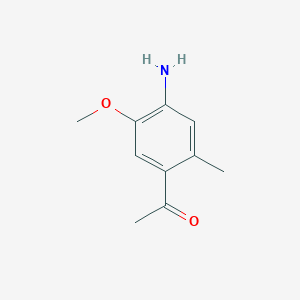
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
